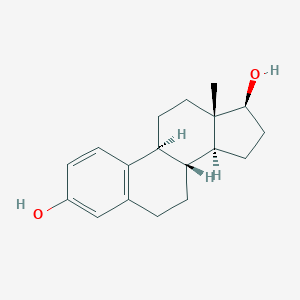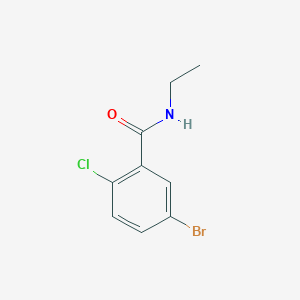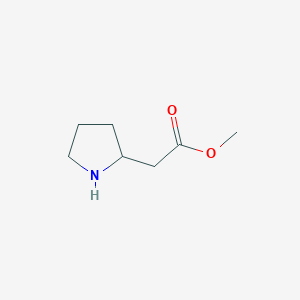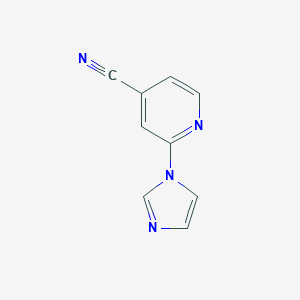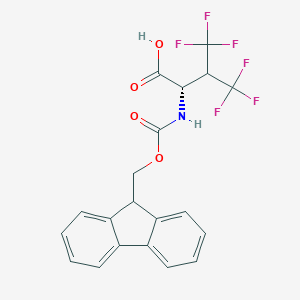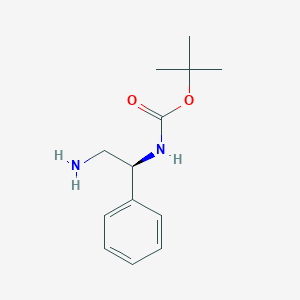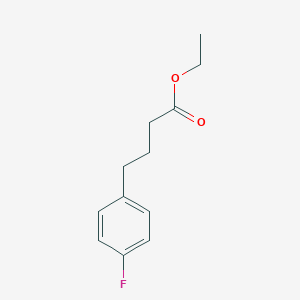
Ethyl 4-(4-fluorophenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-fluorophenyl)butanoate, also known as Ethyl 4-(p-fluorophenyl)butyrate, is an organic compound with the chemical formula C12H15FO2. It is a colorless liquid that is used in scientific research for various purposes, such as drug development, chemical synthesis, and analytical testing.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate is not well understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and anxiety. It is also believed to have anti-inflammatory and analgesic properties, which may be mediated through the inhibition of cyclooxygenase enzymes.
Biochemical and Physiological Effects:
Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have sedative and anxiolytic effects in animal models, which may be mediated through the modulation of the GABAergic system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used for various purposes, such as drug development, chemical synthesis, and analytical testing. The limitations of using Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate in lab experiments include its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are many future directions for the research on Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate, including the development of new pharmaceutical compounds with improved efficacy and safety profiles. The identification of its molecular targets and the elucidation of its mechanism of action may also lead to the discovery of new therapeutic targets for the treatment of various diseases, such as inflammation, pain, and anxiety. The optimization of its synthesis method and the development of new analytical methods for its detection and quantification may also improve its utility in scientific research.
Méthodes De Synthèse
The synthesis of Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate involves the reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate. The yield of the synthesis can be improved by using a solvent, such as ethanol or methanol, and by optimizing the reaction conditions, such as temperature and reaction time.
Applications De Recherche Scientifique
Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate has various scientific research applications, including drug development, chemical synthesis, and analytical testing. In drug development, it is used as a starting material for the synthesis of various pharmaceutical compounds, such as anti-inflammatory, analgesic, and anticonvulsant drugs. In chemical synthesis, it is used as a reagent for the synthesis of various organic compounds, such as esters, ketones, and aldehydes. In analytical testing, it is used as a standard reference material for the validation of analytical methods, such as gas chromatography and mass spectrometry.
Propriétés
Numéro CAS |
1693-05-6 |
|---|---|
Formule moléculaire |
C12H15FO2 |
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
ethyl 4-(4-fluorophenyl)butanoate |
InChI |
InChI=1S/C12H15FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 |
Clé InChI |
FUQDMNQPBVZSPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)F |
SMILES canonique |
CCOC(=O)CCCC1=CC=C(C=C1)F |
Synonymes |
Benzenebutanoic acid, 4-fluoro-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



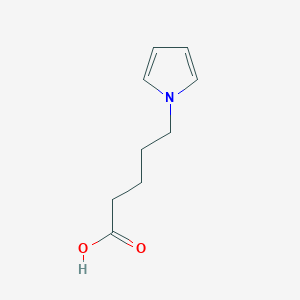

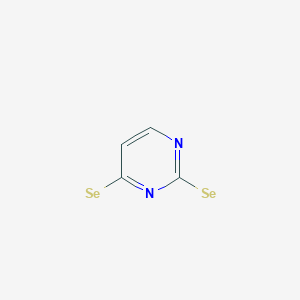
![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
![2-[4-(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B170434.png)
